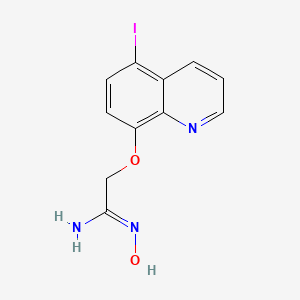
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinoline moiety substituted with an iodine atom and an N-hydroxyacetimidamide group
Méthodes De Préparation
The synthesis of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide typically involves several steps. One common method includes the reaction of 5-iodoquinoline with hydroxylamine to introduce the N-hydroxy group. This is followed by the reaction with acetimidamide to form the final product. The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the process .
Analyse Des Réactions Chimiques
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different reduced products.
Applications De Recherche Scientifique
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a probe for studying biological systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the N-hydroxy group can form hydrogen bonds with biological molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-hydroxyquinoline. While these compounds share a similar quinoline core, the presence of the iodine atom and the N-hydroxyacetimidamide group in this compound makes it unique.
Propriétés
Formule moléculaire |
C11H10IN3O2 |
|---|---|
Poids moléculaire |
343.12 g/mol |
Nom IUPAC |
N'-hydroxy-2-(5-iodoquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10IN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
Clé InChI |
AGTCPBBXKUATOX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)I |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


copper](/img/structure/B12886671.png)
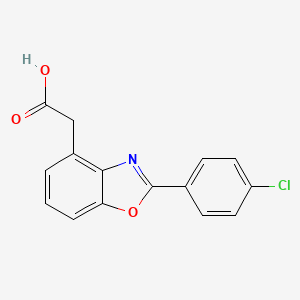
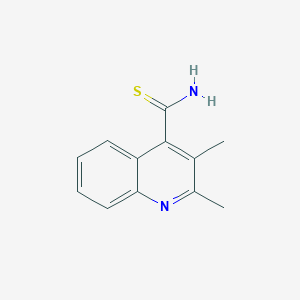
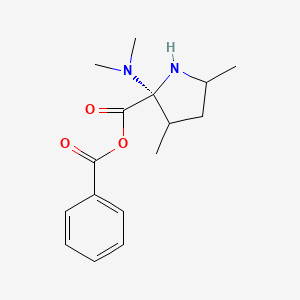
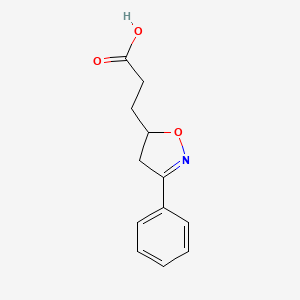
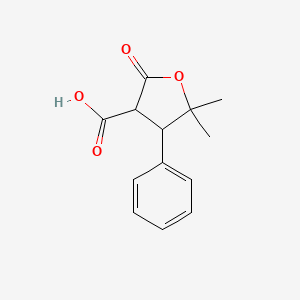
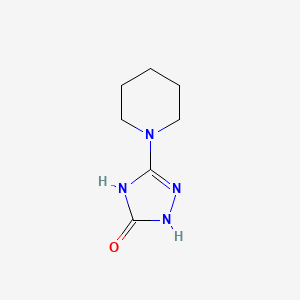
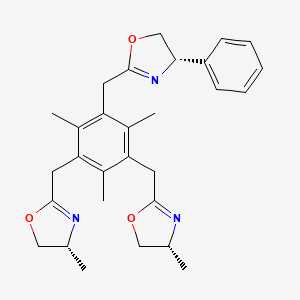
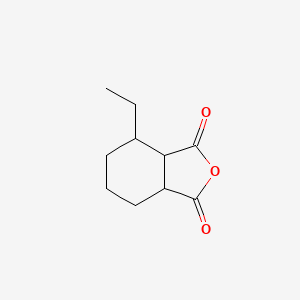
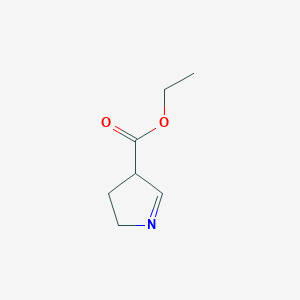
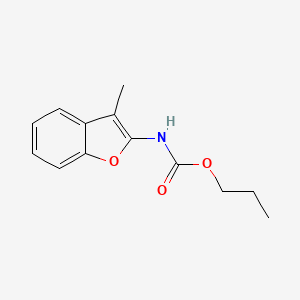
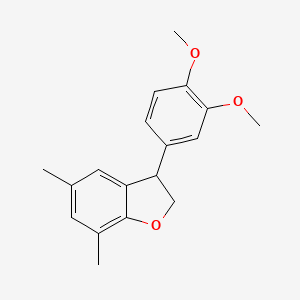
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
